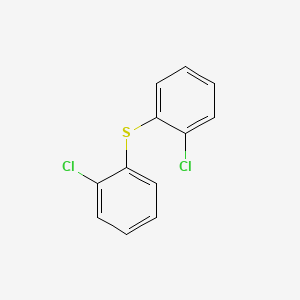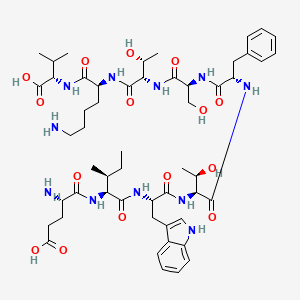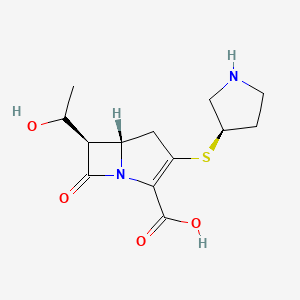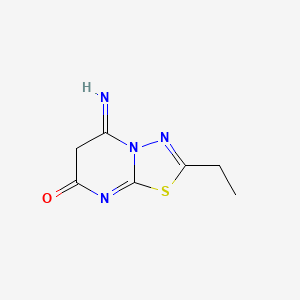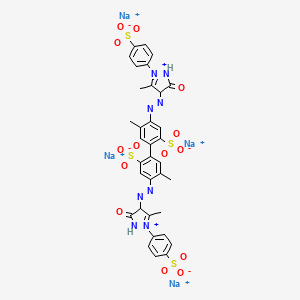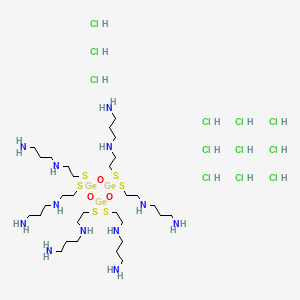
1,3-Propanediamine, N,N'',N'''',N'''''',N'''''''',N''''''''''-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of multiple germinylidene and thioethanediyl groups, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves multiple steps The initial step typically includes the preparation of the germinylidene intermediates, followed by their reaction with thioethanediyl groups under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the germinylidene groups to germane derivatives.
Substitution: Substitution reactions can occur at the amine or thioethanediyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, germane derivatives, and various substituted amines and thioethers.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of multiple functional groups allows for diverse interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: A simpler analog with fewer functional groups.
1,3-Bis(dimethylamino)propane: Another related compound with similar structural features.
Uniqueness
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is unique due to its complex structure and the presence of multiple germinylidene and thioethanediyl groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
136884-71-4 |
|---|---|
Formule moléculaire |
C30H90Cl12Ge3N12O3S6 |
Poids moléculaire |
1502.8 g/mol |
Nom IUPAC |
N'-[2-[[2,4,4,6,6-pentakis[2-(3-aminopropylamino)ethylsulfanyl]-1,3,5,2,4,6-trioxatrigerminan-2-yl]sulfanyl]ethyl]propane-1,3-diamine;dodecahydrochloride |
InChI |
InChI=1S/C30H78Ge3N12O3S6.12ClH/c34-7-1-13-40-19-25-49-31(50-26-20-41-14-2-8-35)46-32(51-27-21-42-15-3-9-36,52-28-22-43-16-4-10-37)48-33(47-31,53-29-23-44-17-5-11-38)54-30-24-45-18-6-12-39;;;;;;;;;;;;/h40-45H,1-30,34-39H2;12*1H |
Clé InChI |
JDVHFFUDUGHTPO-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CNCCS[Ge]1(O[Ge](O[Ge](O1)(SCCNCCCN)SCCNCCCN)(SCCNCCCN)SCCNCCCN)SCCNCCCN.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


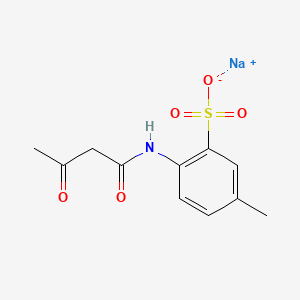


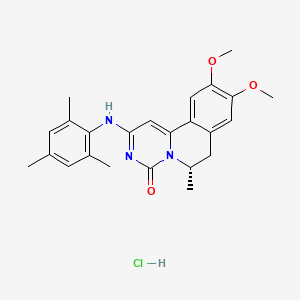

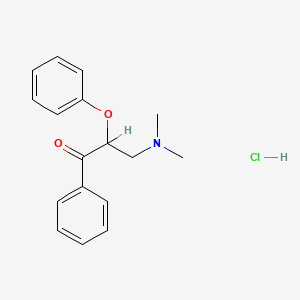
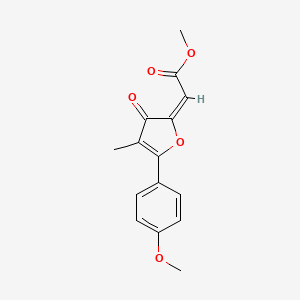

![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
